molecular formula C23H18ClN5O2 B6552432 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040652-15-0

5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552432
CAS No.: 1040652-15-0
M. Wt: 431.9 g/mol
InChI Key: SPVXLTKXMKQRJN-UHFFFAOYSA-N
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Description

The compound 5-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a 3-chlorophenyl group and a 4-ethylphenyl moiety. This scaffold is notable for its structural complexity, combining fused bicyclic systems (pyrazolo-pyrazinone) and a 1,2,4-oxadiazole ring, which are associated with diverse pharmacological properties such as kinase inhibition, antimicrobial activity, and receptor modulation . The 3-chlorophenyl and 4-ethylphenyl substituents likely enhance lipophilicity and target binding, as seen in structurally related compounds .

Properties

IUPAC Name

5-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2/c1-2-15-6-8-16(9-7-15)19-13-20-23(30)28(10-11-29(20)26-19)14-21-25-22(27-31-21)17-4-3-5-18(24)12-17/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVXLTKXMKQRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrazin-4-one derivatives vary significantly in biological activity based on substituent patterns. Key analogues include:

Compound Name Substituents Biological Activity/Application Key Reference
Target Compound 3-(3-Chlorophenyl)-1,2,4-oxadiazole; 4-ethylphenyl Not explicitly reported (inferred)
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one Hydroxymethyl; 3-methyl-1,2,4-oxadiazole; phenyl Preclinical evaluation (unspecified)
6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one 2-Chlorophenyl-oxadiazole; 3,4-difluorobenzyl; thienopyrimidinone Crop protection (patented pesticide)
2-(Dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines Dichloromethyl; triazine ring Anticancer (in vitro screening)

Key Observations :

  • Substituent Position: The 1,2,4-oxadiazole ring at position 5 (pyrazolo-pyrazinone core) is critical for structural stability and target interaction, as seen in pesticidal and anticancer analogues.
  • Chlorophenyl vs. Ethylphenyl : Chlorophenyl groups enhance electrophilic interactions (e.g., kinase inhibition ), while ethylphenyl may improve lipophilicity and blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties

Data from pyrazolo[1,5-a]pyrimidines (structurally related) provide insights:

Compound Absorption (%) Drug-Likeness Score (DLS) Key Feature Reference
5a–c 88.24 0.40–1.44 High absorption, variable DLS
13c 88.45 1.31 Optimal balance

The target compound’s logP (estimated >3.0 due to chlorophenyl and ethylphenyl) may reduce aqueous solubility but enhance membrane permeability. Its oxadiazole ring could improve metabolic stability compared to ester-containing analogues .

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